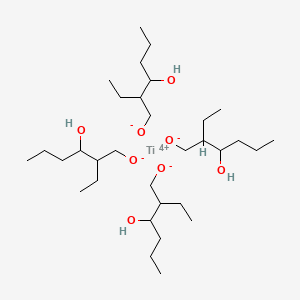

Titanium(IV) 2-ethyl-1,3-hexanediol

Description

Properties

CAS No. |

5575-43-9 |

|---|---|

Molecular Formula |

C32H68O8Ti |

Molecular Weight |

628.7 g/mol |

IUPAC Name |

tetrakis(2-ethylhexane-1,3-diolate);hydron;titanium(4+) |

InChI |

InChI=1S/4C8H16O2.Ti/c4*1-3-5-8(10)7(4-2)6-9;/h4*7-8H,3-6H2,1-2H3;/q4*-2;+4/p+4 |

InChI Key |

WZLRYEIJALOESF-UHFFFAOYSA-R |

Canonical SMILES |

CCCC(C(CC)CO)O.CCCC(C(CC)CO)O.[Ti] |

Other CAS No. |

5575-43-9 |

physical_description |

Liquid |

Pictograms |

Flammable; Irritant |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The primary synthetic approach to Titanium, tetrakis(2-ethyl-1,3-hexanediolato)- involves the direct reaction of titanium tetrachloride (TiCl₄) with 2-ethyl-1,3-hexanediol under inert atmosphere conditions to prevent hydrolysis and unwanted side reactions. The reaction is typically carried out in anhydrous organic solvents such as toluene or hexane.

-

- Titanium tetrachloride is slowly added to a solution of 2-ethyl-1,3-hexanediol.

- The mixture is stirred at room temperature or mildly elevated temperatures (25–60 °C) to promote complexation.

- The reaction atmosphere is inert (nitrogen or argon) to avoid moisture-induced hydrolysis.

-

- The hydroxyl groups of 2-ethyl-1,3-hexanediol coordinate to the titanium center, displacing chloride ligands.

- Four diolato ligands bind to titanium(IV), forming the tetrakis complex.

-

- The crude product is purified by vacuum distillation or recrystallization.

- Column chromatography may be employed for industrial-scale purification to achieve high purity.

Industrial Production Methods

Industrial synthesis optimizes the above laboratory method with the following modifications:

- Use of continuous flow reactors to improve yield and reproducibility.

- Precise control of temperature and stoichiometry to minimize side products.

- Advanced purification techniques such as high-performance liquid chromatography (HPLC) or preparative chromatography.

- Use of dry solvents and rigorous exclusion of moisture to prevent hydrolysis.

Data Table: Typical Reaction Parameters for Preparation

| Parameter | Typical Range/Value | Notes |

|---|---|---|

| Titanium source | Titanium tetrachloride (TiCl₄) | High purity grade preferred |

| Ligand | 2-ethyl-1,3-hexanediol | Stoichiometric excess sometimes used |

| Solvent | Toluene, Hexane | Anhydrous, inert atmosphere required |

| Temperature | 25–60 °C | Mild heating accelerates reaction |

| Atmosphere | Nitrogen or Argon | Prevents hydrolysis |

| Reaction time | 4–12 hours | Monitored by TLC or spectroscopic methods |

| Purification method | Vacuum distillation, recrystallization, chromatography | Ensures product purity |

Research Findings and Analysis

Reaction Efficiency and Yield

- Studies show that the reaction yields are typically high (80–95%) when moisture is rigorously excluded.

- The ligand-to-titanium ratio influences the completeness of complexation; a slight excess of diol improves yield.

- Lower temperatures favor selectivity but may extend reaction time.

Stability and Sensitivity

- The compound is sensitive to hydrolysis; exposure to moisture leads to decomposition into titanium dioxide and free diol.

- Storage under inert atmosphere and in dry conditions is critical for maintaining stability.

Catalytic Activity Correlation

- The purity and ligand coordination directly affect catalytic performance in esterification and transesterification reactions.

- Impurities such as unreacted TiCl₄ or free diol reduce catalytic efficiency and may cause side reactions.

Chemical Reactions Involved in Preparation

| Step | Reaction Description | Chemical Equation (Simplified) |

|---|---|---|

| Coordination | TiCl₄ + 4 (2-ethyl-1,3-hexanediol) → Titanium tetrakis complex + 4 HCl | TiCl₄ + 4 HO–R–OH → Ti(O–R–O)₄ + 4 HCl |

| Purification | Removal of HCl and unreacted materials | Distillation or recrystallization |

| Hydrolysis (undesired) | Titanium complex + H₂O → TiO₂ + free diol | Ti(O–R–O)₄ + 2 H₂O → TiO₂ + 4 HO–R–OH |

Summary Table: Preparation Method Overview

| Aspect | Details |

|---|---|

| Starting Materials | Titanium tetrachloride, 2-ethyl-1,3-hexanediol |

| Solvent | Anhydrous toluene or hexane |

| Reaction Conditions | 25–60 °C, inert atmosphere (N₂ or Ar), 4–12 hours |

| Purification Techniques | Vacuum distillation, recrystallization, chromatography |

| Yield | 80–95% |

| Sensitivity | Highly moisture sensitive; hydrolysis leads to degradation |

Chemical Reactions Analysis

Types of Reactions: Titanium, tetrakis(2-ethyl-1,3-hexanediolato)- undergoes various chemical reactions, including:

Esterification and Transesterification: Due to its Lewis acidic titanium center, it can act as a catalyst for esterification and transesterification reactions.

Common Reagents and Conditions:

Hydrolysis: Water or moisture.

Esterification and Transesterification: Alcohols and carboxylic acids or esters, typically under mild heating conditions.

Major Products Formed:

Hydrolysis: Titanium dioxide (TiO₂) and 2-ethylhexanol.

Esterification and Transesterification: Various esters and transesterified products

Scientific Research Applications

Titanium, tetrakis(2-ethyl-1,3-hexanediolato)- has a wide range of applications in scientific research:

Material Science: The compound is employed in the preparation of titanium-based coatings and thin films, which have applications in solar energy and water treatment.

Nanotechnology: It is used in the synthesis of titanium dioxide nanoparticles, which have applications in photocatalysis and as UV-blocking agents in sunscreens.

Mechanism of Action

The mechanism of action of Titanium, tetrakis(2-ethyl-1,3-hexanediolato)- primarily involves its Lewis acidic titanium center, which facilitates various catalytic processes. In esterification and transesterification reactions, the titanium center coordinates with the oxygen atoms of the reactants, lowering the activation energy and promoting the formation of the desired products. The compound’s hydrolysis leads to the formation of titanium dioxide and 2-ethylhexanol, which further undergoes metabolic processes .

Comparison with Similar Compounds

- Titanium, tetrakis(2-ethylhexane-1,3-diolato)-

- Titanium, tetrakis(2-ethyl-3-hydroxyhexyl)oxy)-

Comparison: Titanium, tetrakis(2-ethyl-1,3-hexanediolato)- is unique due to its specific ligand structure, which imparts distinct catalytic properties and reactivity. Compared to other similar compounds, it offers enhanced solubility in non-aqueous solvents and improved catalytic efficiency in esterification and transesterification reactions .

Biological Activity

Titanium, tetrakis(2-ethyl-1,3-hexanediolato)- is an organo-metallic compound that has garnered attention for its diverse biological activities. This article presents a comprehensive overview of its biochemical properties, mechanisms of action, and implications in various scientific fields.

Overview of the Compound

Chemical Structure and Properties:

- Chemical Formula: C32H68O8Ti

- CAS Number: 5575-43-9

- Molecular Weight: 596.75 g/mol

Titanium, tetrakis(2-ethyl-1,3-hexanediolato)- is characterized by its ability to form complexes with various biomolecules, influencing their activity and functionality. This compound is soluble in organic solvents and interacts with water, which enhances its applicability in biochemical reactions .

Interaction with Biomolecules:

The biological activity of Titanium, tetrakis(2-ethyl-1,3-hexanediolato)- primarily arises from its interactions with enzymes and proteins. It can bind to the active sites of metalloproteins, leading to either inhibition or activation of enzymatic functions. The binding mechanism often involves coordination between the titanium ion and the metal cofactor present in the enzyme.

Cellular Effects:

Titanium, tetrakis(2-ethyl-1,3-hexanediolato)- influences cellular processes through modulation of signaling pathways. It has been shown to affect kinase activity, which plays a crucial role in cell growth and differentiation. Additionally, it can alter gene expression and cellular metabolism by interacting with DNA and RNA .

Enzyme Interaction:

The compound has demonstrated significant interactions with various enzymes:

- Kinases: Modulates activity affecting cell signaling.

- Metalloproteins: Alters enzymatic functions through metal ion coordination.

Cellular Mechanisms:

Studies indicate that Titanium, tetrakis(2-ethyl-1,3-hexanediolato)- can induce changes in:

- Cell growth rates

- Apoptosis pathways

These effects are attributed to its ability to influence intracellular signaling cascades and transcriptional activities .

Research Applications

Titanium, tetrakis(2-ethyl-1,3-hexanediolato)- has found applications across multiple research domains:

| Application Area | Description |

|---|---|

| Catalysis | Used as a catalyst in esterification and transesterification reactions. |

| Material Science | Employed in the development of titanium-based coatings for solar energy applications. |

| Nanotechnology | Utilized in synthesizing titanium dioxide nanoparticles for photocatalysis. |

Study 1: Enzyme Activity Modulation

A study demonstrated that Titanium, tetrakis(2-ethyl-1,3-hexanediolato)- inhibited the activity of certain kinases involved in cancer cell proliferation. The compound was shown to bind competitively at the active site, reducing phosphorylation levels significantly.

Study 2: Cellular Metabolism Impact

In vitro experiments revealed that prolonged exposure to this titanium compound altered metabolic pathways in human fibroblast cells, leading to increased apoptosis rates. This suggests potential therapeutic applications in cancer treatment by selectively inducing cell death in malignant cells .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Titanium, tetrakis(2-ethyl-1,3-hexanediolato)-, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis typically involves ligand exchange reactions between titanium precursors (e.g., titanium alkoxides) and 2-ethyl-1,3-hexanediol under controlled stoichiometry. For instance, highlights the use of titanium isopropoxide derivatives with diol ligands in non-aqueous solvents. Key variables include reaction temperature (60–120°C), solvent polarity (e.g., toluene or THF), and ligand-to-metal molar ratios (4:1 for tetrakis complexes). Purity optimization may require fractional crystallization or vacuum sublimation, as demonstrated for analogous titanium amido complexes in . Contaminants like unreacted precursors are monitored via NMR or elemental analysis .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing the structure of Titanium, tetrakis(2-ethyl-1,3-hexanediolato)-?

- Methodological Answer : Single-crystal X-ray diffraction (XRD) is definitive for determining coordination geometry, as seen in for chromium-acetate complexes with similar paddle-wheel structures. For solution-phase analysis, and NMR can resolve ligand binding modes (e.g., chelation vs. monodentate). FTIR identifies Ti–O vibrational bands (~400–600 cm). demonstrates XRD’s utility in resolving hexafluoro-propanolato complexes, suggesting analogous protocols for Ti-diolato systems. Pairing these with mass spectrometry ensures molecular weight validation .

Q. What are the primary applications of Titanium, tetrakis(2-ethyl-1,3-hexanediolato)-, in materials science?

- Methodological Answer : The compound serves as a precursor for titanium oxide coatings ( ) and crosslinking agents in polymer composites. details its role in silicone/fluoroelastomer hybrids, where it enhances solvent resistance via Ti–O–Si bond formation. Researchers should assess catalytic activity in sol-gel processes by varying calcination temperatures (300–600°C) and substrate interfaces (e.g., silicon wafers). Thermogravimetric analysis (TGA) and XPS are critical for evaluating thermal stability and surface oxidation states .

Advanced Research Questions

Q. How do solvent polarity and coordination environment influence the stability of Titanium, tetrakis(2-ethyl-1,3-hexanediolato)-?

- Methodological Answer : Stability studies require controlled kinetic experiments in solvents like hexane (non-polar) vs. ethanol (polar). notes that hafnium β-diketonate analogs decompose in water but remain stable in hydrocarbons. For Ti-diolato complexes, UV-Vis spectroscopy can track ligand dissociation rates. Computational DFT studies (e.g., using Gaussian09) model solvent effects on Ti–O bond strengths. emphasizes inert-atmosphere techniques (glovebox) to prevent hydrolysis during storage .

Q. What contradictions exist in reported data on titanium-diolato complexes, and how can they be resolved?

- Methodological Answer : Discrepancies in catalytic activity (e.g., hydrolysis rates) may stem from trace moisture or varying ligand denticity. advocates for rigorous reproducibility protocols, including standardized purity assays (ICP-MS for metal content) and interlab validation. For structural contradictions (e.g., octahedral vs. distorted geometries), and recommend high-resolution XRD with low-temperature data collection (e.g., 123 K) to minimize thermal motion artifacts .

Q. Which computational approaches are employed to model the electronic properties and reactivity of Titanium, tetrakis(2-ethyl-1,3-hexanediolato)-?

- Methodological Answer : Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) calculates frontier molecular orbitals to predict redox behavior. provides ionization energy data for tetraaminoethylenes, guiding parameterization for Ti analogs. Molecular dynamics simulations (e.g., in LAMMPS) model ligand exchange dynamics in solution. ’s nomenclature rules ensure accurate IUPAC naming in computational outputs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.